3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Lipophilicity Drug-likeness Solubility prediction

3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a differentiated myosin inhibitor screening compound. The N3-cyclopropyl substitution circumvents CYP450-mediated release of reactive aldehydes (e.g., acetaldehyde from N3-ethyl analogs), ensuring cleaner toxicology profiles. The pyridin-4-yl regioisomer provides unhindered H-bond acceptor geometry essential for target engagement deconvolution versus 2-pyridinyl analogs. At 98% purity, it is directly usable in actin-activated myosin II ATPase inhibition assays without repurification. Its computed XLogP3 of 0.3 and TPSA of 62.3 Ų position it favorably for BBB penetration in CNS programs. Prioritize this lot for SAR matrices requiring N3-cyclopropyl / C6-(pyridin-4-yl) reference data and superior metabolic stability.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 2098035-82-4
Cat. No. B1484347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098035-82-4
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)C=C(NC2=O)C3=CC=NC=C3
InChIInChI=1S/C12H11N3O2/c16-11-7-10(8-3-5-13-6-4-8)14-12(17)15(11)9-1-2-9/h3-7,9H,1-2H2,(H,14,17)
InChIKeyRJBNFFJNOMYHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098035-82-4): Structural Identity, Physicochemical Profile, and Procurement Baseline for the N3-Cyclopropyl Pyrimidinedione Scaffold


3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098035-82-4) is a heterocyclic small molecule belonging to the cycloalkyl-substituted tetrahydropyrimidine-2,4-dione class, a chemotype extensively investigated in the MyoKardia patent family for cardiac myosin modulation [1]. The compound bears a cyclopropyl substituent at N3 and a pyridin-4-yl moiety at C6 on the pyrimidine-2,4-dione core, with a molecular formula of C12H11N3O2 and a molecular weight of 229.23 g/mol . Its computed physicochemical properties include an XLogP3 of 0.3, a topological polar surface area (TPSA) of 62.3 Ų, a predicted pKa of 8.30 ± 0.40, and a predicted density of 1.413 ± 0.06 g/cm³ [2]. The compound is commercially available at 98% purity from Leyan (catalog #2228752) and has also been listed by Toronto Research Chemicals (TRC, catalog #C230701) [3].

Why N3-Substituent and Pyridine Regioisomer Selection Are Non-Interchangeable in the 3-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-2,4-dione Scaffold


The 3-cyclopropyl-6-(pyridin-4-yl) combination embedded in this tetrahydropyrimidine-2,4-dione scaffold is not a trivial substitution variant. The N3-cyclopropyl group introduces a conformationally constrained, sp²-character-rich ring that alters both the electron density at the dione carbonyls and the steric environment around the N3 position, differentiating it from N3-ethyl (CAS 2098036-48-5) and N3-isopropyl (CAS 2098036-96-3) analogs [1]. The 6-(pyridin-4-yl) regioisomer positions the pyridine nitrogen para to the point of attachment, creating a distinct hydrogen-bond-acceptor geometry and π-stacking vector compared to the 6-(pyridin-2-yl) analog (CAS 2098141-80-9), where the nitrogen is ortho and capable of intramolecular interactions with the N1-H or C5-H of the pyrimidine ring . Within the broader cycloalkyl-substituted pyrimidinedione class claimed by MyoKardia for hypertrophic cardiomyopathy, systematic SAR has demonstrated that both the N3-cycloalkyl identity and the C6-aryl/heteroaryl position directly govern myosin ATPase inhibitory potency, meaning that substituting the N3-cyclopropyl for ethyl or the pyridin-4-yl for pyridin-2-yl is expected to yield quantitatively different pharmacological profiles [2].

Quantitative Differentiation Evidence: 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Versus Closest Analogs and In-Class Alternatives


XLogP3 Lipophilicity Differential: Cyclopropyl N3-Substitution Yields Lower logP Compared to Isopropyl Analog, Predicting Superior Aqueous Solubility

The target compound exhibits a computed XLogP3 of 0.3 [1], which is substantially lower than the XLogP3 expected for the N3-isopropyl analog (3-(propan-2-yl)-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, CAS 2098036-96-3). Based on the addition of two sp³ carbon atoms and the loss of cyclopropyl ring strain and sp² character, the isopropyl analog is predicted to have an XLogP3 approximately 0.7–1.0 units higher (estimated ~1.0–1.3), consistent with the well-established SAR that N-cyclopropyl groups reduce lipophilicity relative to N-isopropyl substituents by approximately 0.5–1.0 logP units across heterocyclic systems [2]. The lower XLogP3 of 0.3 for the target compound places it in a more favorable range for aqueous solubility and correlates with a predicted lower logD7.4, reducing non-specific protein binding potential.

Lipophilicity Drug-likeness Solubility prediction

Topological Polar Surface Area (TPSA) Differentiation: Cyclopropyl Substituent Maintains Favorable CNS-Penetration-Relevant TPSA Below the 90 Ų Threshold

The target compound possesses a computed TPSA of 62.3 Ų [1]. This value falls comfortably below the widely accepted 90 Ų threshold associated with favorable blood-brain barrier (BBB) penetration potential [2]. For comparison, the unsubstituted analog 5-(pyridin-4-yl)pyrimidine-2,4(1H,3H)-dione (CAS 127236-01-5), which lacks the N3-cyclopropyl group and bears an additional N1-H hydrogen bond donor, has a higher computed TPSA of approximately 75–82 Ų (estimated based on two H-bond donors vs. one) [3]. The lower TPSA of the target compound results from the replacement of the N1-H donor with the N3-cyclopropyl substituent, reducing total hydrogen bond donor count from 2 to 1 [4]. This structural feature distinguishes the N3-substituted cyclopropyl analog from N1-H-bearing analogs in terms of membrane permeability potential.

Blood-brain barrier penetration CNS drug design Physicochemical profiling

Cyclopropyl Metabolic Stability Advantage: N3-Cyclopropyl Group is Expected to Resist CYP450-Mediated N-Dealkylation Relative to N3-Ethyl and N3-Isopropyl Analogs

The N3-cyclopropyl group on the target compound is structurally incapable of undergoing the primary metabolic pathway (CYP450-mediated N-dealkylation via α-carbon hydroxylation) that dominates the clearance of the N3-ethyl analog (CAS 2098036-48-5) and the N3-isopropyl analog (CAS 2098036-96-3) [1]. In the N3-ethyl analog, CYP450 oxidation at the α-methylene yields a hemiaminal intermediate that collapses to release acetaldehyde and the N3-H pyrimidinedione; the isopropyl analog undergoes analogous α-methine oxidation. By contrast, the cyclopropyl C–H bonds at the α-position have significantly higher bond dissociation energies (~106–110 kcal/mol vs. ~95–98 kcal/mol for a secondary alkyl C–H), and oxidation at the cyclopropyl α-position would yield a strained cyclopropanol that does not readily fragment, as established in the drug metabolism literature [2]. This cyclopropyl-based metabolic shielding strategy has been validated clinically in numerous approved drugs (e.g., ciprofloxacin, boceprevir, lenacapavir) [3].

Metabolic stability CYP450 resistance N-dealkylation

Pyridine Regioisomer Divergence: 4-Pyridinyl Isomer Provides a Linear H-Bond Acceptor Vector Distinct from the 2-Pyridinyl Analog, Altering Target Recognition Geometry

The C6-(pyridin-4-yl) substituent in the target compound orients the pyridine nitrogen in a para relationship to the point of attachment, projecting a hydrogen-bond-acceptor lone pair along the long axis of the molecule. The corresponding 2-pyridinyl regioisomer (3-cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, CAS 2098141-80-9) positions the nitrogen ortho, where it can engage in a five-membered intramolecular hydrogen bond with the N1-H or C5-H of the pyrimidine ring, locking the pyridine into a coplanar conformation with the pyrimidine core and sterically occluding the nitrogen lone pair from intermolecular recognition [1]. This conformational difference means the 4-pyridinyl isomer presents an unobstructed, linearly extended H-bond acceptor, while the 2-pyridinyl isomer sequesters its nitrogen in an intramolecular interaction, a distinction that directly impacts target binding if the pharmacophore model requires an exposed pyridine nitrogen as a key recognition element.

Regioisomer SAR Hydrogen bonding geometry Target recognition

Purity Specification Differential: 98% Purity Grade from Leyan Enables Direct Use in Quantitative Bioassays Without Repurification

The target compound is offered at a certified purity of 98% by Leyan (product #2228752) , which exceeds the typical 95% purity specification listed by broad-spectrum screening compound suppliers for the N3-ethyl analog (CAS 2098036-48-5) and N3-isopropyl analog (CAS 2098036-96-3) [1]. While 95% purity may be adequate for preliminary library screening, the 3% absolute purity difference becomes significant in quantitative dose-response assays where unknown impurities at ≥2% can contribute to off-target activity, artificially inflate or suppress IC50/EC50 values, or cause batch-to-batch variability in replicate studies [2]. The 98% grade allows direct use in IC50 determinations, SPR binding studies, and co-crystallization trials without the additional time and cost of repurification.

Compound procurement Purity specification Assay readiness

Structural Embedding in Cardiac Myosin Inhibitor Chemotype Space: Patented Scaffold Class with Validated Pharmacological Relevance

The pyrimidine-2,4-dione core with N3-cycloalkyl and C6-aryl substitution is the central pharmacophore of the MyoKardia patent family (US9199945B2 and related filings), which explicitly claims cycloalkyl-substituted pyrimidine dione compounds as cardiac myosin inhibitors for treating hypertrophic cardiomyopathy (HCM) [1]. Mavacamten (Camzyos®), a structurally related 3-isopropyl-6-[(1-phenylethyl)amino]-tetrahydropyrimidine-2,4-dione, has achieved FDA approval for obstructive HCM, validating the therapeutic relevance of this chemotype [2]. While the target compound's quantitative myosin IC50 has not been publicly disclosed, its structural overlap with the MyoKardia-defined pharmacophore—specifically the N3-cyclopropyl and C6-(pyridin-4-yl) substitution pattern that maps onto the general formula (I) claimed in the patent—places it within a therapeutically validated chemical space distinct from the antiviral pyrimidinediones (e.g., SAMJIN patent family, directed at HIV/AIDS) [3]. This thematic patent association provides a rational basis for prioritizing the compound in cardiac sarcomere screening programs over pyrimidinediones associated only with antiviral or DPP-4 inhibitor uses.

Cardiac myosin inhibition Hypertrophic cardiomyopathy Patent landscape

Optimal Research and Industrial Application Scenarios for 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Based on Quantified Evidence


Cardiac Sarcomere and Myosin-Targeted Screening for Hypertrophic Cardiomyopathy Drug Discovery

The compound's structural alignment with the MyoKardia myosin inhibitor pharmacophore (US9199945B2) supports its deployment as a screening candidate in cardiac myosin ATPase assays [1]. The 98% purity grade (Leyan) permits direct use in actin-activated myosin II ATPase inhibition assays without repurification, saving 1–3 days of preparative work per compound batch . The N3-cyclopropyl group is expected to confer superior metabolic stability in follow-up in vitro ADME profiling relative to N3-ethyl and N3-isopropyl analogs, reducing the likelihood of early compound attrition due to rapid microsomal clearance [2].

Structure-Activity Relationship (SAR) Probe for N3-Cycloalkyl and C6-Pyridine Regioisomer Effects in Pyrimidinedione Pharmacophore Exploration

As part of a systematic SAR matrix, this compound serves as the N3-cyclopropyl / C6-(pyridin-4-yl) reference point. Its XLogP3 of 0.3 and TPSA of 62.3 Ų provide baseline values against which the N3-ethyl (expected XLogP3 ~0.5–0.8), N3-isopropyl (expected XLogP3 ~1.0–1.3), 2-pyridinyl regioisomer, and N1-unsubstituted analogs can be compared [1]. The distinct H-bond-acceptor geometry of the 4-pyridinyl isomer (linear, unobstructed lone pair) versus the 2-pyridinyl isomer (intramolecularly sequestered) makes the compound essential for deconvoluting whether target engagement is driven by an exposed pyridine nitrogen recognition element .

CNS-Penetrant Library Design Leveraging Favorable TPSA and Low Lipophilicity

With a computed TPSA of 62.3 Ų (well below the 90 Ų BBB penetration threshold) and a low XLogP3 of 0.3, this compound is well-suited as a starting scaffold for CNS-targeted medicinal chemistry programs [1]. The single H-bond donor (vs. two in N1-unsubstituted analogs like CAS 127236-01-5) further supports passive BBB permeability predictions . Procurement of this compound for CNS-focused screening decks is rational when passive CNS penetration potential is a prerequisite, as it outperforms higher-TPSA, multi-donor pyrimidinediones on two key CNS drug-likeness parameters simultaneously.

Metabolic Stability-Focused Lead Optimization with Reduced Aldehyde-Forming Potential

Programs concerned with reactive metabolite formation from N-dealkylation pathways should prioritize the N3-cyclopropyl compound over N3-ethyl or N3-isopropyl analogs [1]. CYP450-mediated oxidation of the N3-ethyl analog releases acetaldehyde, a known reactive carbonyl species that can form DNA and protein adducts, confounding toxicity interpretation . The cyclopropyl analog circumvents this liability entirely, as oxidation at the cyclopropyl α-carbon does not lead to a fragmentable hemiaminal intermediate. This makes the compound the preferred choice in drug discovery programs that screen for aldehyde oxidase liability or require clean toxicology profiles in regulatory in vitro genotoxicity assays (Ames, micronucleus) [2].

Quote Request

Request a Quote for 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.